Home > Products > Screening Compounds P63308 > 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one - 2379994-90-6

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Catalog Number: EVT-3065289
CAS Number: 2379994-90-6
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one

Compound Description: This compound is a quinazoline derivative demonstrating promising antifungal activity, particularly against Aspergillus species. [] It exhibited significant efficacy against A. fumigatus, A. flavus, and A. niger. [] Importantly, this compound displayed low toxicity towards human erythrocytes, lysing only 35.9% at the highest tested dose. [] This suggests a potentially favorable safety profile. []

2-(Substituted phenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Compound Description: This group of compounds represents a series of novel 2,3-dihydroquinazolin-4(1H)-one derivatives synthesized and characterized in a study. [] They were evaluated for their antimicrobial and antidiabetic potential. [] The research involved in silico molecular docking simulations to assess their α-amylase and α-glucosidase inhibitory activities. []

Relevance: These compounds share the core 2,3-dihydroquinazolin-4(1H)-one structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The variation lies in the substituents at the 2- and 3-positions of the quinazoline ring. This series features substituted phenyl groups at the 2-position and a 5-phenyl-1,3,4-thiadiazol-2-yl group at the 3-position, distinguishing them from the target compound.

7-Phenyl-5-(Thiophen-2-Yl)-2-Thioxo-2,3-Dihydropyrido[2,3-D]Pyrimidine-4(1h)- Ones

Compound Description: This series of pyridopyrimidine derivatives was explored for their antioxidant potential. [] Their design was informed by in silico studies, with eight compounds selected for synthesis based on their docking scores. [] In vitro antioxidant studies, including DPPH and nitric oxide inhibition assays, were conducted on these selected compounds. []

Relevance: While structurally distinct from the target compound, 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, this group of compounds falls under the broader category of heterocyclic compounds with potential biological activity. [] Notably, both share a thioxo-2,3-dihydro-pyrimidine-4(1H)-one core structure. They also highlight the importance of exploring diverse heterocyclic scaffolds for therapeutic applications.

3-[2-(1H-imidazol-2-yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4 (1H) -one

Compound Description: This series of 6,7-substituted 3-[2-(1H-imidazol-2-yl)-alkyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones was synthesized and investigated for their antimicrobial and antifungal properties. [] The design aimed to combine quinazoline and imidazole fragments within a single molecule, a strategy guided by virtual screening results. []

Relevance: These compounds share the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] They differ in the substituent at the 3-position, with this series featuring a [2-(1H-imidazol-2-yl)alkyl] group. This highlights the potential of modifying the 3-position substituent to modulate biological activity.

Compound Description: These compounds belong to two families of 2,3-dihydroquinazoline-4(1H)-ones and quinazoline-4(3H) ones, totaling 57 compounds, synthesized and screened for cytotoxic activity against various human cancer cell lines. [] They exhibited potent cytotoxicity, with some showing sub-micromolar growth inhibition values. [] Molecular modeling suggested interactions with the colchicine binding site of tubulin, a target for anticancer drugs. []

Relevance: These compounds highlight the structural diversity within the broader class of quinazolin-4(1H)-ones and quinazoline-4(3H) ones. [] While sharing the core quinazoline structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, they differ significantly in the presence or absence of a 2,3-dihydro ring and the nature of substituents at various positions. This underscores the potential of quinazoline-based compounds as cytotoxic agents and the importance of exploring various structural modifications for enhancing anticancer activity.

3-benzyl-2-[(E)-2-(furan-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmet

Compound Description: These 3-arylmethyl-2-[(E)-2-(furan-2-yl)vinyl]-2,3-dihydroquinazolin-4-ones were synthesized via a three-component reaction involving isatoic anhydride, an amine, and furyl-2-methylacrylaldehyde. [] Their structures were determined using X-ray diffraction. []

Relevance: These compounds, sharing the core 2,3-dihydroquinazolin-4(1H)-one framework with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, highlight the versatility of this scaffold in accommodating diverse substituents. [] Their synthesis via a multi-component reaction further emphasizes the potential for developing efficient synthetic routes to access a diverse library of related compounds.

3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one and 3-benzyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one

Compound Description: These compounds were synthesized through a three-component reaction involving benzylamine, isatoic anhydride, and either furyl- or thienyl-acrolein in the presence of a catalytic amount of p-TsOH. [] X-ray diffraction was employed to determine their molecular and crystal structures. []

Relevance: These 3-benzyl-2-[(E)-2-(aryl)ethenyl]-2,3-dihydroquinazolin-4-one derivatives, similar to other related compounds, share the core 2,3-dihydroquinazolin-4(1H)-one structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The presence of furan or thiophene rings in the substituent at the 2-position, along with the benzyl group at the 3-position, distinguishes them from the target compound.

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This series of quinazolin-4-ones was designed and synthesized as potential anticancer agents. [] Their design aimed to target activated protein kinase P38 alpha (P38α) and activin receptor (ALK2) kinase, proteins implicated in cancer cell growth and survival. [, ] Molecular docking studies were performed to assess their binding affinities to these targets. [, ]

Relevance: This group of compounds, like many others listed, shares the 2,3-dihydroquinazolin-4(1H)-one core with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The key difference lies in the substituents at the 1-, 2-, and 3-positions. This series has a methyl group at the 1-position, a pyridin-3-yl group at the 2-position, and a (4-substituted phenyl-1,3-thiazol-2-yl) group at the 3-position. Notably, this series, specifically compounds 5Dh8, 5DF6, 5Db2, and 5Di9, displayed promising anticancer activity against the HT-29 human colorectal adenocarcinoma cell line, with activity comparable to 5-fluorouracil. []

9. 1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazoline-4(1H)-ones (5Fa1-5Fk11)Compound Description: This series of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones Linked 1,3-Thiazole Hybrids emerged as potential anti-tubercular agents. [] These compounds were synthesized, structurally characterized, and their anti-tubercular activity evaluated against Mycobacterium tuberculosis H37RV using the microplate Alamar Blue assay. [] Molecular docking studies were also employed to understand their interactions with the target protein, penicillin-binding protein 2a. [] Relevance: Like other related compounds, this series shares the 2,3-dihydroquinazolin-4(1H)-one core structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The variation arises from the specific substituents at the 1-, 2-, and 3-positions, contributing to their distinct biological activity. Specifically, these compounds have a methyl group at the 1-position, a thiophen-2-yl group at the 2-position, and a (4-substituted phenyl-1,3-thiazol-2-yl) group at the 3-position. Importantly, compounds 5Ff6, 5Fe5, 5Fb2, and 5Fd4 within this series demonstrated promising anti-tubercular activity, with 5Ff6 exhibiting favorable inhibition at a minimum inhibitory concentration (MIC) of 6.25 μg/mL, comparable to the reference drug Isoniazid. []

3-{4-[5-(Substitutedphenyl)isoxazol-3-yl]phenyl}-6-iodo-2-thioxo-2,3-dihydroquinazolin-4-one

Compound Description: This series of compounds was synthesized and characterized for their potential use as antibacterial and antifungal agents. []

6-Methyl-3-phenylquinazoline-2,4(1H,3H)-dione (11)

Compound Description: This specific quinazoline-2,4-dione derivative was synthesized from its corresponding 2-thioxo-quinazolin-4-one precursor. [] Its structure was determined using a combination of spectroscopic techniques and single-crystal X-ray crystallographic analysis. []

Relevance: While this compound lacks the 2-thioxo group present in 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, it exemplifies a closely related class of compounds, the quinazoline-2,4-diones, which are often derived from 2-thioxo-quinazolin-4-ones. [] This highlights the potential for interconversion between these two classes of compounds.

2-aryl/alkyl-3-(1H-benzo[d]imidazol-2-yl)-2, 3-dihydroquinazolin-4(1H)-one

Compound Description: This series of compounds was synthesized using a catalyst-free, microwave-assisted approach. [] The reaction involved condensing 2-aminobenzamides with a range of aliphatic, aromatic, and heterocyclic aldehydes. [] This method proved efficient and demonstrated good functional group compatibility. []

Relevance: Similar to other related compounds, this series shares the 2,3-dihydroquinazolin-4(1H)-one core structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The variations in the substituents at the 2- and 3-positions, in this case, an aryl/alkyl group at the 2-position and a 1H-benzo[d]imidazol-2-yl group at the 3-position, highlight the structural diversity possible within this class of compounds.

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one (compound 10)

Compound Description: This compound was synthesized and investigated for its insecticidal activity. [] It demonstrated potent insecticidal activity against Plutella xylostella. []

Relevance: This compound, like other related compounds, shares the 2,3-dihydroquinazolin-4(1H)-one core structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] It showcases the diverse applications of quinazolinone derivatives, expanding beyond traditional medicinal chemistry to areas like agricultural chemistry.

2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

Compound Description: This group of compounds was designed, synthesized, and evaluated as potential anti-breast cancer agents. [] The research focused on their ability to inhibit phosphatidylinositol‐4,5‐bisphosphate 3‐kinase catalytic subunit alpha (PIK3CA), a protein frequently implicated in breast cancer development and progression. []

Relevance: Like many other related compounds, this group shares the 2,3-dihydroquinazolin-4(1H)-one core structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The variations at the 2-position, specifically the 2-(2-phenoxyquinolin-3-yl) group, distinguish it from the target compound. This series exhibited promising anti-breast cancer activity in vitro, particularly compounds 3b, 3c, 3d, 3f, and 3m, showing potent inhibitory concentrations against MCF-7 cancer cells. [] This suggests their potential as PIK3CA inhibitors for breast cancer treatment.

3-{4-(1-Acetyl-5-(sub.phenyl)-4,5-dihydro-pyrazol-3-yl)phenyl}-6-bromo-2-thioxo-2,3-dihydroquinazolin-4-one

Compound Description: These compounds were synthesized and characterized, and their antimicrobial activities evaluated. []

16. 7-Amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido [2,3-d]pyrimidin-4(1H)-one (7a–e)Compound Description: These dihydropyrido[2,3-d]pyrimidin-4-one derivatives were synthesized using a microwave-assisted approach and assessed for their antimicrobial, anticancer, and antioxidant activities. [] Relevance: These compounds highlight the broader exploration of heterocyclic compounds beyond the quinazolinone core for therapeutic applications. While structurally distinct from 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, they share a common interest in exploring heterocyclic scaffolds for drug discovery. Compounds 7a and 7d within this series demonstrated significant antimicrobial activity, surpassing the potency of cefotaxime and fluconazole. [] They also exhibited potent cytotoxicity against NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, comparable to doxorubicin. [] Additionally, they showed notable antioxidant activity and DNA-protective effects against bleomycin-induced damage. []

17. 1-Amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitrile derivatives (9a–e)Compound Description: These pyrrolo[2,1-b][1,3]benzothiazole derivatives were synthesized using a novel microwave-assisted synthetic pathway. [] They were investigated for their potential antimicrobial, anticancer, and antioxidant activities. []Relevance: Like the dihydropyrido[2,3-d]pyrimidin-4-one derivatives discussed above, these compounds highlight the exploration of diverse heterocyclic scaffolds for drug development. While structurally distinct from 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, they share a common research interest in developing new heterocyclic compounds for therapeutic applications. Within this series, compounds 9a and 9d exhibited substantial antimicrobial activity, exceeding the potency of cefotaxime and fluconazole. [] Additionally, they displayed potent cytotoxicity against NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, comparable to doxorubicin. [] Furthermore, they exhibited significant antioxidant activity and DNA-protective effects against bleomycin-induced damage. []

6-Alkyl 11bH-quinazolino[3,4-a]quinazolin-13(12H)-ones (3)

Compound Description: These compounds were synthesized through a copper-catalyzed sequential arylation and intramolecular annulation reaction using 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones and alkyl amidines. []

N-(2-(4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)phenyl)benzimidamides (4)

Compound Description: These compounds were obtained as unexpected products from the copper-catalyzed reaction intended to produce 6-alkyl 11bH-quinazolino[3,4-a]quinazolin-13(12H)-ones. [] They are formed when aryl amidines are used in the transformation instead of alkyl amidines. []

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

Compound Description: This compound, featuring a substituted pyrrolo[1,2-a]quinoxaline scaffold, was synthesized and found to exhibit cytotoxic activity against leukemia cell lines. []

N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamides (5a-f)

Compound Description: This series of compounds, featuring a quinazoline moiety linked to a 2-thioxothiazolidine-4-one ring, was synthesized and evaluated for their α-glucosidase inhibitory activity. [] Compound 5a, containing a 4-methylbenzylidene group, exhibited the most potent inhibitory activity. []

22. 3-(Aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-onesCompound Description: This series of quinazolinone derivatives was synthesized using microwave-assisted synthesis, a green chemistry approach, and evaluated for their anticonvulsant activity using the maximal electroshock (MES) model in rats. []Relevance: These compounds share the core 2-thioxo-2,3-dihydroquinazolin-4(1H)-one structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The variation lies in the substituent at the 3-position, where this series has an aryl group.

23. 2-(Alkylthio)-3-(Naphthalen-1-yl)Quinazolin-4(3H)-OnesCompound Description: These S-alkylated quinazolinone derivatives were synthesized under ultrasonic irradiation, a green chemistry technique. [] Their molecular properties and potential interactions with the vascular endothelial growth factor receptor 2 (VEGFR-2), a target for anti-angiogenic therapy, were evaluated using molecular docking studies. []Relevance: These compounds, while lacking the 2-thioxo group present in 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, highlight the significance of exploring various substituents on the quinazolinone scaffold to modulate biological activity and target different therapeutic areas. []

24. 3-{4-(5-(substituted phenyl)-4,5-dihydro-pyrazol-3-yl)phenyl}-6-iodo-2-thioxo-2,3-dihydroquinazolin-4-oneCompound Description: This series of quinazolinone derivatives, incorporating a pyrazoline moiety, was synthesized and characterized. [] Their antimicrobial activity against various bacterial and fungal strains was evaluated. []Relevance: These compounds share the core 2-thioxo-2,3-dihydroquinazolin-4-one structure with 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. [] The difference lies in the substituent at the 3-position, where this series incorporates a pyrazoline ring with a substituted phenyl group.

Properties

CAS Number

2379994-90-6

Product Name

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

IUPAC Name

3-piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C13H15N3OS

Molecular Weight

261.34

InChI

InChI=1S/C13H15N3OS/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,18)

InChI Key

UXDIYGWEBRHVGY-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C(=O)C3=CC=CC=C3NC2=S

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.